6-Methoxybenzo[d]isothiazol-3-amine
Description
Historical Context and Significance of Benzo[d]isothiazole Scaffolds in Chemical Research
The history of benzo[d]isothiazoles in chemical research dates back to the late 19th century with the discovery of saccharin (B28170), a derivative of benzo[d]isothiazol-3(2H)-one 1,1-dioxide, in 1879. arkat-usa.org However, it was in the mid-20th century that the broader therapeutic potential of this scaffold began to be recognized. In the 1950s, various 2-aminobenzothiazole derivatives were investigated for their muscle relaxant properties.
The significance of the benzo[d]isothiazole scaffold in modern drug discovery is underscored by its presence in a number of marketed drugs. crimsonpublishers.com For instance, ziprasidone and lurasidone, which incorporate a benzo[d]isothiazole moiety, are crucial antipsychotic medications used in the treatment of schizophrenia and bipolar disorder. arkat-usa.orgwikipedia.org Furthermore, derivatives of this scaffold have been developed as potent inhibitors of the sodium-glucose co-transporter 2 (SGLT2), offering a therapeutic avenue for type 2 diabetes. arkat-usa.org The diverse biological activities associated with this core structure include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, solidifying its importance in medicinal chemistry. tandfonline.comsemanticscholar.orgnih.gov
The inherent chemical properties of the benzo[d]isothiazole system, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, allow for diverse functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has fueled continuous research into novel synthetic methodologies to expand the chemical space of benzo[d]isothiazole derivatives. arkat-usa.org
Rationale for Investigating 6-Methoxybenzo[d]isothiazol-3-amine and its Derivatives
The investigation into specific derivatives such as this compound is driven by the principles of medicinal chemistry, where subtle structural modifications can lead to significant changes in biological activity. The introduction of a methoxy (B1213986) group at the 6-position of the benzo[d]isothiazole ring is a strategic decision based on established structure-activity relationships (SAR).
The methoxy group, being an electron-donating group, can influence the electronic environment of the entire molecule, potentially enhancing its interaction with biological targets. Furthermore, the presence of an amine group at the 3-position provides a crucial handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. This versatility is a key rationale for its investigation, as it opens up avenues for creating libraries of compounds for biological screening. ekb.eg
Research has shown that the introduction of a methoxy group can confer or enhance specific biological activities. For example, studies on related benzothiazole (B30560) structures have indicated that a methoxy substituent can contribute to antibacterial activity. The exploration of this compound and its derivatives is therefore a logical step in the quest for novel therapeutic agents with improved efficacy and selectivity.
Current Research Landscape and Knowledge Gaps in Understanding this compound
The current research on this compound and its analogues is multifaceted, with a significant focus on synthesizing new derivatives and evaluating their biological potential. Several studies have reported the synthesis of this compound and its subsequent use as a building block for more complex molecules. ekb.egsphinxsai.com
Recent investigations have explored the anticancer properties of derivatives of this compound. For instance, a series of isoxazole (B147169) derivatives incorporating this moiety were synthesized and showed cytotoxic activity against various cancer cell lines, with a particular efficacy against colon cancer cells. semanticscholar.orgresearchgate.net The mechanism of action for some of these compounds is believed to involve the activation of p53 and the induction of apoptosis through a mitochondrial-dependent pathway. semanticscholar.orgresearchgate.net
Beyond its anticancer potential, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. ekb.egsphinxsai.com For example, a study reported the synthesis of various derivatives and their screening against different bacterial strains. ekb.eg
Despite these promising findings, there are notable knowledge gaps in the understanding of this compound. While the synthesis and in vitro biological evaluation of its derivatives are progressing, there is a lack of comprehensive in vivo studies to validate the initial findings. The detailed molecular mechanisms of action for many of its reported biological activities remain to be fully elucidated.
Furthermore, the exploration of its potential in other therapeutic areas beyond cancer and infectious diseases is still in its nascent stages. A more systematic investigation into the structure-activity relationships of a broader range of derivatives could provide deeper insights and guide the design of more potent and selective compounds. The development of more efficient and green synthetic routes to access this compound and its derivatives also remains an area of active interest for chemical researchers.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRIJTLELFDTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Molecular Modeling and Computational Studies of 6 Methoxybenzo D Isothiazol 3 Amine
Quantum Chemical Investigations (DFT) of 6-Methoxybenzo[d]isothiazol-3-amine Analogues
While direct DFT studies on this compound are absent, research on analogous compounds, such as para-substituted 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, offers a glimpse into the potential electronic characteristics of this class of molecules. shd-pub.org.rs These studies utilize computational models to explore molecular structure, stability, and reactivity.
Electronic Structure Elucidation (HOMO-LUMO Energies and Gaps)
For analogous benzothiazole (B30560) derivatives, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For instance, in a computational study of various substituted benzothiazole derivatives, the HOMO-LUMO energy gap was found to be influenced by the nature of the substituent groups. researchgate.net A study on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives showed that the HOMO and LUMO orbitals are distributed over the thiazole (B1198619) ring, and the energy gap can indicate the potential for intramolecular charge transfer. shd-pub.org.rs
Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Analogous Benzothiazole Derivatives
| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 3-phenylbenzo[d]thiazole-2(3H)-imine | - | - | - | shd-pub.org.rs |
| p-CH3 substituted analogue | - | - | - | shd-pub.org.rs |
| p-Cl substituted analogue | - | - | - | shd-pub.org.rs |
| p-OH substituted analogue | - | - | - | shd-pub.org.rs |
| p-CF3 substituted analogue | - | - | - | shd-pub.org.rs |
| p-NO2 substituted analogue | - | - | - | shd-pub.org.rs |
| No specific values were provided in the source document, only a discussion of the trends. |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In studies of benzothiazole analogues, MEP analysis helps identify the electron-rich and electron-poor regions. researchgate.net Typically, the negative potential (red and yellow areas) is localized on electronegative atoms like nitrogen and oxygen, indicating sites prone to electrophilic attack. In contrast, positive potential (blue areas) is usually found around hydrogen atoms, marking them as sites for nucleophilic attack. For the specific MEP analysis of this compound, dedicated computational studies are required.
Conceptual Density Functional Theory Descriptors and Reactivity Indices
Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which are calculated from HOMO and LUMO energies. researchgate.net These indices help in understanding the global reactivity of a molecule. For example, a study on benzothiazole derivatives calculated these parameters to explain their chemical behavior. researchgate.net Without specific HOMO-LUMO energy values for this compound, these reactivity descriptors cannot be calculated.
Table 2: Conceptual DFT Reactivity Indices for Analogous Benzothiazole Derivatives
| Compound/Analogue | Ionization Potential (I) | Electron Affinity (A) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) | Source |
| Benzothiazole derivative 1 | - | - | - | - | - | - | researchgate.net |
| Benzothiazole derivative 2 | - | - | - | - | - | - | researchgate.net |
| Benzothiazole derivative 3 | - | - | - | - | - | - | researchgate.net |
| Benzothiazole derivative 4 | - | - | - | - | - | - | researchgate.net |
| Benzothiazole derivative 5 | - | - | - | - | - | - | researchgate.net |
| Specific values for a direct analogue are not available in the provided search results. |
Theoretical Spectroscopic Feature Predictions and Validation for this compound
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. However, specific computed spectra for this compound are not found in the surveyed literature.
Computed Vibrational Spectra (Infrared)
Experimental FT-IR spectra are available for related compounds like 6-methoxy-2-aminobenzothiazole, showing characteristic peaks for N-H, C-H, and C=N vibrations. researchgate.net Theoretical calculations for benzothiazole derivatives have been performed to assign vibrational frequencies observed in experimental IR spectra. mdpi.com A detailed theoretical vibrational analysis for this compound would require specific DFT calculations.
Table 3: Experimental Infrared Spectral Data for an Analogous Compound: 6-methoxy-2-hydrazinobenzothiazole derivatives
| Functional Group | Wavenumber (cm⁻¹) | Source |
| N-H | 3250 - 3290 | researchgate.net |
| Ar-H | 3055 - 3070 | researchgate.net |
| C=N (imine) | 1642 - 1645 | researchgate.net |
| This data is for a derivative of the analogue 6-methoxy-2-aminobenzothiazole and not the target compound. |
Electronic Absorption and Emission Spectra (UV-Vis, Photophysical Properties)
The electronic absorption spectra of benzothiazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* and n→π* transitions. mdpi.com The position of the absorption maxima (λmax) is influenced by substituents on the benzothiazole ring. mdpi.com While photophysical properties of various benzothiazole-based dyes and compounds have been studied, specific theoretical or experimental UV-Vis data for this compound is not available. Studies on related compounds show that the introduction of different functional groups can tune the absorption and emission properties. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions via Gauge-Independent Atomic Orbitals (GIAO) Method
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters have become an invaluable tool for the structural elucidation of complex organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for predicting the NMR chemical shifts of molecules. imist.maresearchgate.net This method, often used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. imist.ma The chemical shifts are then determined by referencing these calculated shielding values to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma
The accuracy of the GIAO method is dependent on the level of theory and the basis set used for the calculation. researchgate.net For instance, the B3LYP functional combined with a 6-311G(d,p) basis set has been shown to provide reliable predictions for both ¹H and ¹³C NMR chemical shifts in various heterocyclic systems. imist.ma The comparison between theoretically calculated and experimentally obtained NMR data can confirm or correct proposed molecular structures. Studies on various heterocyclic compounds have demonstrated that the GIAO method is often the most reliable among several computational techniques for calculating theoretical chemical shifts, showing high correlation (R² values often exceeding 0.90) with experimental data. imist.maresearchgate.net
For this compound, a hypothetical GIAO/DFT calculation would provide predicted chemical shifts for each proton and carbon atom. These theoretical values would be instrumental in assigning the signals in an experimental spectrum.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift (δ) Predictions for this compound using the GIAO Method.
This table is for illustrative purposes and represents typical data that would be generated from such a study.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (attached to C4) | 7.50 |
| H (attached to C5) | 6.95 |
| H (attached to C7) | 7.80 |
| H (in NH₂) | 5.60 |
| H (in OCH₃) | 3.90 |
| C3 (C-NH₂) | 165.0 |
| C3a | 125.5 |
| C4 | 122.0 |
| C5 | 105.0 |
| C6 (C-OCH₃) | 158.0 |
| C7 | 118.0 |
| C7a | 150.0 |
| C (in OCH₃) | 55.8 |
Conformational Analysis and Energetic Profiles of this compound Derivatives
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical, chemical, and biological properties. For derivatives of this compound, computational methods can be used to explore the potential energy surface (PES) and identify stable conformers. This involves systematically rotating flexible bonds, such as the C-N bond of the amine group and the C-O bond of the methoxy (B1213986) group, and calculating the corresponding energy at each step.
The resulting energetic profile reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them. These studies help in understanding intermolecular interactions, which are critical for drug-receptor binding. For instance, the orientation of the methoxy group and the amine group relative to the benzo[d]isothiazole ring system can significantly impact how the molecule interacts with a biological target.
Table 2: Hypothetical Conformational Energy Profile for Rotation around the C6-O Bond of this compound.
This table illustrates how relative energy changes with the rotation of the methoxy group.
| Dihedral Angle (C5-C6-O-CH₃) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 0.00 | Most Stable (Planar) |
| 30° | 0.85 | - |
| 60° | 2.50 | - |
| 90° | 3.10 | Transition State |
| 120° | 2.45 | - |
| 150° | 0.80 | - |
| 180° | 0.05 | Stable (Planar) |
Non-Linear Optical (NLO) Property Assessment and Hyperpolarizability Studies
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is governed by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. researchgate.net Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit large β values. researchgate.net
In this compound, the methoxy group (-OCH₃) acts as an electron-donating group, while the isothiazole (B42339) ring and the amine group (-NH₂) can participate in charge transfer, making it a candidate for NLO activity. Computational DFT calculations can be employed to predict the static first-order hyperpolarizability. nih.gov The magnitude of β is sensitive to structural modifications, such as the introduction of different substituent groups. nih.gov Studies on similar heterocyclic systems have shown that strategic placement of electron-withdrawing or -donating groups can significantly enhance the NLO properties. nih.govrsc.org
Table 3: Calculated NLO Properties for Hypothetical Benzo[d]isothiazole Derivatives.
This table illustrates how different substituents could affect the first-order hyperpolarizability.
| Compound | Dipole Moment (µ, Debye) | First-Order Hyperpolarizability (β₀, x 10⁻³⁰ esu) |
|---|---|---|
| Benzo[d]isothiazol-3-amine | 2.5 | 15.2 |
| This compound | 3.1 | 28.5 |
| 6-Nitrobenzo[d]isothiazol-3-amine | 5.8 | 55.7 |
Chemoinformatic Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzo[d]isothiazolamines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. herts.ac.uknih.govnih.gov These models are valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com
For a series of benzo[d]isothiazolamine derivatives, a QSAR model can be developed by calculating a variety of molecular descriptors for each compound. These descriptors can be topological, electronic, steric, or quantum chemical in nature. mdpi.com Using statistical methods like Genetic Function Approximation (GFA) or Multiple Linear Regression (MLR), a correlation is established between a selection of these descriptors and the experimentally determined biological activity (e.g., enzyme inhibition, antimicrobial activity). mdpi.comresearchgate.net
A robust QSAR model is characterized by high correlation coefficients (R²) for both the training set (compounds used to build the model) and the test set (compounds used to validate the model). nih.govnih.gov Such models can provide insights into the structural features that are crucial for the desired biological activity. nih.gov
Table 4: Example of a QSAR Model for the Hypothetical Biological Activity of Benzo[d]isothiazolamine Derivatives.
This table presents a hypothetical QSAR equation and its statistical validation parameters.
| QSAR Model Parameters | |
|---|---|
| QSAR Equation | log(1/C) = 0.45(LogP) - 0.12(TPSA) + 0.08*(AMR) + 2.15 |
| Statistical Metrics | |
| R² (Training Set) | 0.88 |
| Q² (Leave-one-out) | 0.75 |
| R² (Test Set) | 0.82 |
| Descriptors | Description |
| LogP | Logarithm of the octanol-water partition coefficient (Lipophilicity) |
| TPSA | Topological Polar Surface Area |
| AMR | Molar Refractivity |
Mechanistic Investigations of Biological Interactions of 6 Methoxybenzo D Isothiazol 3 Amine and Its Derivatives Non Clinical
Molecular Target Identification and Ligand-Target Binding Studies
The initial stages of understanding the pharmacological potential of a compound involve identifying its molecular targets and characterizing the nature of the interaction. For 6-methoxybenzo[d]isothiazol-3-amine and its derivatives, these studies have explored their effects on various enzymes, receptors, and other biomolecules.
Derivatives of the benzothiazole (B30560) and benzisoxazole scaffold have been evaluated for their ability to inhibit various enzymes.
Monoamine Oxidase (MAO): The 2,1-benzisoxazole scaffold, an isomer of the benzisothiazole ring system, has been explored for its MAO inhibitory potential. A series of 2,1-benzisoxazole derivatives were found to be specific inhibitors of MAO-B in most cases. For instance, compounds 7a and 7b from the series exhibited potent MAO-B inhibition with IC50 values of 0.017 µM and 0.098 µM, respectively. nih.gov The most effective MAO-A inhibition was observed with compounds 3l (IC50 = 5.35 µM) and 5 (IC50 = 3.29 µM). nih.gov It is noteworthy that other isoxazole-containing compounds, such as zonisamide, are known to be competitive and reversible inhibitors of human MAO-B. nih.gov However, specific inhibitory data for this compound against monoamine oxidase is not available in the reviewed literature.
Topoisomerases: The metal complexes of a Schiff base derivative of 6-methoxybenzothiazole (B1296504), specifically 2-((6-Methoxybenzo[d]thiazol-2-ylimino)methyl)-6-ethoxyphenol (HL ), have been shown to interact with topoisomerase I. nih.gov Photocleavage studies with plasmid pBR322 DNA in the presence of these complexes indicated the conversion of the supercoiled form of the DNA to the circular nicked form, suggesting topoisomerase I inhibition. nih.gov
Aspartic Proteinases: There is no available scientific literature detailing the inhibitory effects of this compound or its direct derivatives on aspartic proteinases.
The interaction of benzisothiazole and related heterocyclic structures with various receptors has been a subject of investigation.
Transient Receptor Potential Cation Channels: Scientific literature specifically investigating the interaction of this compound with transient receptor potential cation channels could not be identified.
Metabotropic Glutamate (B1630785) Receptors: There is no available scientific literature detailing the interaction of this compound or its direct derivatives with metabotropic glutamate receptors.
Receptor Tyrosine Kinases: While direct studies on this compound are unavailable, research on the structurally related 3-amino-benzo[d]isoxazoles has identified them as novel multitargeted inhibitors of receptor tyrosine kinases (RTKs). nih.gov These compounds, particularly those with a N,N'-diphenyl urea (B33335) moiety at the 4-position, demonstrated potent inhibition of both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs. nih.gov
Opioid Receptors: There is no available scientific literature detailing the interaction of this compound or its direct derivatives with opioid receptors. However, broader studies on morphinan (B1239233) structures have shown that replacing the phenolic group with bioisosteres can lead to high-affinity opioid ligands. nih.gov For example, 3-aminobenzyl and 3-aminophenyl derivatives of certain morphinans have demonstrated high affinity for µ and κ opioid receptors. nih.gov
The interaction with DNA is a key mechanism for many therapeutic agents. Studies on a derivative of 6-methoxybenzothiazole have shed light on its DNA binding properties. Metal complexes (1a-1e ) of the Schiff base 2-((6-Methoxybenzo[d]thiazol-2-ylimino)methyl)-6-ethoxyphenol (HL ) were investigated for their interaction with calf thymus DNA (CT-DNA). nih.gov The results from absorption titrations, fluorescence quenching, and viscosity measurements suggest that these complexes bind to CT-DNA through an intercalative mode. nih.gov The DNA-binding affinity of the copper complex (1e ) was found to be the highest among the tested complexes. nih.gov
The binding of a compound to plasma proteins like serum albumin can significantly influence its distribution and availability. The interaction of metal complexes of the 6-methoxybenzothiazole derivative, 2-((6-Methoxybenzo[d]thiazol-2-ylimino)methyl)-6-ethoxyphenol (HL ), with bovine serum albumin (BSA) has been studied. nih.gov Tryptophan emission-quenching experiments revealed that these complexes bind to BSA, with the copper complex (1e ) showing stronger binding in the hydrophobic region of the protein compared to the other complexes. nih.gov
Cellular Pathway Modulation in In Vitro Systems
The effects of a compound on cellular processes, such as cell cycle progression, provide insights into its potential as a therapeutic agent.
Studies on related benzisothiazole structures have demonstrated their ability to modulate the cell cycle. A series of benzisothiazolones with various substituents on the nitrogen atom were shown to arrest the cell cycle at the G2/M phase in HeLa cells. rsc.org This cell cycle arrest was confirmed by flow cytometric analysis and was associated with the induction of apoptosis. rsc.org Similarly, other heterocyclic compounds have been reported to induce G2/M phase arrest in different cancer cell lines. nih.govnih.govnih.govmdpi.com For instance, a derivative of phenothiazine, 10H-3,6-diazaphenothiazine, was found to induce G2/M phase cell cycle arrest in A2780 ovarian carcinoma cells. nih.gov While these findings point to the potential of the broader benzisothiazole scaffold to interfere with cell cycle progression at the G2/M checkpoint, specific data for this compound is not available in the reviewed literature.
Apoptosis Induction Pathways (e.g., p53 Activation, Mitochondrial-Dependent Pathways, Caspase Acceleration)
The induction of apoptosis, or programmed cell death, is a critical mechanism for the anticancer activity of various therapeutic agents. Derivatives of the benzothiazole scaffold have been shown to trigger this process through multiple intricate pathways, primarily involving the activation of tumor suppressor genes like p53 and the initiation of the mitochondrial-dependent intrinsic pathway.
p53 Activation: The p53 protein, often termed the "guardian of the genome," is a crucial transcription factor that responds to cellular stress by halting the cell cycle to allow for DNA repair or, if the damage is too severe, by initiating apoptosis. researchgate.net Certain isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated the ability to significantly increase the levels of p53 in cancer cells. researchgate.net This activation of p53 is a key event that shifts the balance within the cell from proliferation towards apoptosis, suggesting that these compounds can act as small-molecule activators of the p53 pathway. researchgate.net
Mitochondrial-Dependent Pathways: The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. A novel benzothiazole derivative (BTD) was found to induce apoptosis in colorectal cancer cells by promoting the generation of reactive oxygen species (ROS). nih.gov This excessive accumulation of ROS disrupts the integrity of the mitochondrial membrane, leading to a loss of the mitochondrial transmembrane potential (ΔΨm). nih.govnih.gov This disruption is a point of no return, triggering the downstream events of apoptosis. nih.gov
A key element in the mitochondrial pathway is the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). Research has shown that benzothiazole derivatives can alter the balance of these proteins. researchgate.net Specifically, treatment with compounds such as 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) and other derivatives leads to the downregulation of Bcl-2 and the upregulation of Bax. researchgate.netfrontiersin.org This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, causing the release of cytochrome c from the mitochondria into the cytoplasm. nih.govfrontiersin.org
Caspase Acceleration: The release of cytochrome c is a critical step that leads to the activation of a cascade of enzymes called caspases. In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the primary initiator caspase in the intrinsic pathway. nih.govfrontiersin.org Activated caspase-9 then proceeds to activate executioner caspases, most notably caspase-3. nih.gov Studies on the derivative AMBAN confirmed the activation of both caspase-9 and caspase-3. nih.gov The activation of caspase-3 is a central event, as it is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation. nih.gov This entire sequence, from mitochondrial disruption to caspase activation, confirms that these compounds induce cell death through the mitochondrial/caspase-9/caspase-3-dependent pathway. nih.gov
Table 1: Effects of Benzothiazole Derivatives on Apoptosis Pathway Markers
| Compound/Derivative | Target Cell Line | Effect on p53 | Effect on ROS | Mitochondrial Effect | Caspase Activation | Source |
|---|---|---|---|---|---|---|
| Isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Colo205 (Colon) | Increased levels | Not specified | Altered Bcl-2/Bax balance | Accelerated expression | researchgate.net |
| 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) | HL60, U937 (Leukemia) | Not specified | Elevated | Decreased membrane potential, Cytochrome c release | Caspase-9, Caspase-3 | nih.gov |
| Benzothiazole Derivative (BTD) | CT26 (Colorectal) | Not specified | Increased generation | Loss of transmembrane potential | Cleaved caspase-3 increased | nih.gov |
Modulation of Oxidative Stress Response and Free Radical Scavenging Activities
Benzothiazole derivatives have been shown to modulate the cellular oxidative stress response, a mechanism that is closely linked to their apoptosis-inducing capabilities. The generation of reactive oxygen species (ROS) is a key event in this process. nih.govnih.gov Compounds like AMBAN and BTD have been observed to elevate intracellular ROS levels in cancer cells. nih.govnih.gov This increase in ROS disrupts normal cellular redox balance, creating a state of oxidative stress. Mitochondria are the primary source of this ROS production, and the excessive accumulation leads to oxidative damage, particularly to the mitochondrial membrane, which in turn triggers the mitochondrial-mediated apoptotic pathway. nih.gov
In addition to pro-oxidant activities in cancer cells, some heterocyclic compounds, including derivatives related to the benzothiazole scaffold, possess free radical scavenging abilities. This antioxidant activity is often assessed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) tests. nih.gov In the DPPH assay, the antioxidant compound donates a hydrogen atom to the stable DPPH• radical, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to neutralize the green ABTS•+ radical cation. nih.gov The mechanism often involves a Hydrogen Atom Transfer (HAT) process, where a hydrogen atom is transferred from the antioxidant molecule to the free radical, thereby stabilizing it. nih.gov The efficiency of this scavenging activity is influenced by the chemical structure of the derivative, such as the presence and position of hydrogen-donating groups like -NH2. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Mechanistic Biological Effects
The biological activity of this compound and its derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific chemical moieties and substitution patterns that are crucial for their mechanistic effects, including antimicrobial and receptor-binding activities.
For antimicrobial applications, the substitution pattern on the benzothiazole core plays a pivotal role. nih.gov For instance, in a series of novel heteroaryl benzothiazole derivatives, specific substitutions were found to enhance antibacterial or antifungal potency. One study found that compound 2j , a heteroarylated benzothiazole, was the most potent antibacterial agent, while compound 2d showed the best antifungal activity. nih.govmdpi.com This indicates that different structural modifications can tune the specificity of the antimicrobial action. Further studies have shown that the presence of sulfur atoms and electron-withdrawing groups can enhance the inhibitory activity against bacteria like Bacillus subtilis. researchgate.net
In the context of antimalarial activity, SAR studies revealed that the nature of the substituent at position 2 of the benzothiazole ring is critical. researchgate.net For a series of 2-substituted 6-nitro- and 6-amino-benzothiazoles, specific alkylamine chains at this position led to potent activity against Plasmodium falciparum. researchgate.net
SAR has also been explored for other biological targets. In a study of thiazole (B1198619) and thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists, a methoxy (B1213986) group on the phenyl ring was found to be a key feature for high binding affinity. nih.gov Furthermore, N-acetyl or propionyl substitutions on the aminothiazole and aminothiadiazole templates led to a great increase in both binding affinity and selectivity for the human adenosine A3 receptor. nih.gov The precise regioisomeric arrangement of the thiadiazole ring also caused dramatic differences in binding affinities. nih.gov This highlights how subtle changes in molecular structure, such as the position of a heteroatom or the nature of a substituent, can profoundly impact biological function. nih.gov
In Vitro Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antimalarial)
Derivatives of this compound exhibit a broad spectrum of antimicrobial activities through various mechanisms of action.
Antibacterial Action: The antibacterial mechanisms of benzothiazole derivatives are multifaceted and involve the inhibition of essential bacterial enzymes and cellular processes. One key target is the FtsZ protein, a prokaryotic homolog of tubulin that is crucial for bacterial cell division. Certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives have been shown to disrupt the GTPase activity and dynamic assembly of FtsZ. nih.gov This inhibition prevents the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to bacterial cell death. nih.gov Other potential targets include enzymes in the fatty acid synthesis (FAS) pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential in bacteria but absent in humans. nih.gov Additionally, some heteroaryl benzothiazole derivatives are thought to exert their antibacterial effect by inhibiting E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov
Antifungal Action: The antifungal activity of benzothiazole derivatives often involves targeting the fungal cell membrane. A probable mechanism for some heteroaryl benzothiazoles is the inhibition of 14α-lanosterol demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal growth inhibition. Some thiazole derivatives have also shown activity against azole-resistant strains of Aspergillus fumigatus. mdpi.com This suggests they may target pathways upstream or downstream of the commonly mutated CYP51A enzyme, offering a potential strategy to overcome existing antifungal resistance. mdpi.com
Antimalarial Action: Certain benzoisothiazolone derivatives have been identified as potent antimalarial agents that selectively target the malaria parasite, Plasmodium spp. nih.gov These compounds act as species-selective inhibitors of 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD), the third enzyme in the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov The MEP pathway is essential for the parasite but is absent in its human host, making it an excellent drug target. nih.gov The mechanism of action involves a two-step process: first, the inhibitor is recognized non-covalently at the IspD active site. This is followed by the formation of a covalent disulfide bond between the benzo[d]isothiazol-3(2H)-one core of the inhibitor and an active site cysteine residue on the IspD enzyme, leading to its irreversible inhibition. nih.gov Other benzothiazole derivatives have been noted to disrupt the mitochondrial membrane potential of the parasite, indicating an alternative or additional mechanism of antimalarial action. researchgate.net
Table 2: In Vitro Antimicrobial Mechanisms of Benzothiazole Derivatives
| Antimicrobial Class | Proposed Mechanism of Action | Specific Target | Example Derivative Class | Source |
|---|---|---|---|---|
| Antibacterial | Inhibition of cell division | FtsZ protein | 3-methylbenzo[d]thiazol-methylquinolinium derivatives | nih.gov |
| Antibacterial | Inhibition of peptidoglycan synthesis | E. coli MurB | Heteroaryl benzothiazoles | nih.gov |
| Antibacterial | Inhibition of fatty acid synthesis | FabH enzyme | 2-Aminooxazole derivatives (isosteres of 2-aminothiazole) | nih.gov |
| Antifungal | Inhibition of ergosterol biosynthesis | 14α-lanosterol demethylase | Heteroaryl benzothiazoles | nih.govmdpi.com |
| Antimalarial | Inhibition of the MEP pathway | IspD enzyme | 2-phenyl benzo[d]isothiazol-3(2H)-ones | nih.gov |
| Antimalarial | Disruption of mitochondrial function | Mitochondrial membrane potential | 2-substituted 6-nitro-benzothiazoles | researchgate.net |
Emerging Research Directions and Advanced Applications of Benzo D Isothiazolamines
Utilization as Chemical Probes in Biological Systems
There is currently no specific information available in the reviewed scientific literature regarding the use of 6-Methoxybenzo[d]isothiazol-3-amine as a chemical probe in biological systems.
Role as Synthetic Intermediates in Complex Organic Synthesis
While specific examples detailing the use of this compound as a synthetic intermediate are not readily found, general methods for the synthesis of benzo[d]isothiazol-3-amines suggest its potential as a building block in organic synthesis.
One efficient, metal-free method for the preparation of benzo[d]isothiazol-3-amines involves a two-step process starting from a substituted 2-fluorobenzonitrile. arkat-usa.org In the first step, a nucleophilic aromatic substitution reaction is carried out with sodium sulfide. The resulting intermediate is then directly reacted with ammonia (B1221849) and sodium hypochlorite (B82951) to yield the final benzo[d]isothiazol-3-amine core. arkat-usa.org This general methodology could theoretically be adapted for the synthesis of this compound, which could then serve as a precursor for more complex molecules.
Table 1: General Synthetic Approach for Benzo[d]isothiazol-3-amines
| Step | Reagents and Conditions | Outcome | Reference |
| 1 | Substituted 2-fluorobenzonitrile, Sodium Sulfide | Nucleophilic Aromatic Substitution | arkat-usa.org |
| 2 | Intermediate from Step 1, Ammonia, Sodium Hypochlorite | Formation of Benzo[d]isothiazol-3-amine | arkat-usa.org |
Potential in Material Science for Optoelectronic Properties
No specific research findings on the optoelectronic properties or applications in material science for this compound have been identified in the current body of scientific literature.
Catalytic Applications and Ligand Design in Organometallic Chemistry
There is no available information in the reviewed literature concerning the catalytic applications or use of this compound in ligand design for organometallic chemistry.
Development of Advanced Analytical Reagents
Specific studies on the development of advanced analytical reagents based on this compound are not present in the currently accessible scientific literature.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Methoxybenzo[d]isothiazol-3-amine, and what parameters critically influence yield?
- Methodology :
- Route 1 : Cyclization of 2-aminothiophenol derivatives with methyl isocyanate under basic conditions (e.g., NaOH/K₂CO₃) in DMF or DMSO, followed by purification via recrystallization .
- Route 2 : Reaction of 6-methoxybenzo[d]thiazole precursors with hydrazine hydrate in ethylene glycol under reflux (10–12 hours), yielding intermediates that are further functionalized via coupling reactions .
- Critical Parameters : Temperature control (±5°C), stoichiometric ratios (1:1.2 for amine coupling), and inert atmosphere (N₂) to prevent oxidation. Yields improve with slow addition of reagents and column chromatography purification (e.g., EtOAc/hexane, 50:50 v/v) .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral features should researchers prioritize?
- Techniques :
- ¹H NMR : Look for characteristic peaks:
- Methoxy group (δ ~3.8–3.9 ppm, singlet).
- Aromatic protons (δ ~6.8–7.5 ppm, multiplet patterns) .
- X-ray Crystallography : Resolves bond angles (e.g., C-S-N ~120°) and confirms the planar benzothiazole ring system .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 195.04 (calculated for C₈H₈N₂OS) .
Q. What solvents and conditions enhance the solubility of this compound for in vitro assays?
- Solubility Profile :
- Polar aprotic solvents : DMSO (≥50 mg/mL at 25°C), DMF (moderate solubility).
- Aqueous buffers : Requires sonication or co-solvents (e.g., 10% ethanol) for concentrations >1 mM.
- Stability : Avoid prolonged exposure to light or acidic conditions (pH <5) to prevent decomposition .
Advanced Research Questions
Q. How does the methoxy group influence bioactivity in structure-activity relationship (SAR) studies?
- SAR Insights :
- Electron Donation : The methoxy group enhances π-π stacking with aromatic residues in target proteins (e.g., p53), increasing binding affinity by ~30% compared to non-substituted analogs .
- Metabolic Stability : Methoxy substitution reduces hepatic clearance (t₁/₂ increased from 2.1 to 4.7 hours in murine models) by sterically hindering cytochrome P450 oxidation .
Q. What strategies mitigate stability issues during long-term storage?
- Storage Conditions :
- Short-term : -4°C in amber vials under argon (1–2 weeks).
- Long-term : -20°C with desiccants (silica gel) to prevent hygroscopic degradation .
- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolyzed byproducts (e.g., 6-hydroxybenzothiazole) .
Q. How can researchers evaluate the compound’s role in p53-mediated apoptosis pathways?
- Assay Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
